4-(Cyclopropylmethyl)benzoic acid

Catalog No.
S3025077
CAS No.
1093214-56-2
M.F
C11H12O2
M. Wt
176.215
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclopropylmethyl)benzoic acid

CAS Number

1093214-56-2

Product Name

4-(Cyclopropylmethyl)benzoic acid

IUPAC Name

4-(cyclopropylmethyl)benzoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.215

InChI

InChI=1S/C11H12O2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)

InChI Key

PRQDVTYKDOKDPZ-UHFFFAOYSA-N

SMILES

C1CC1CC2=CC=C(C=C2)C(=O)O

solubility

not available

Application in High-Pressure Studies

Scientific Field: Physical Chemistry

Application Summary: 4-(Cyclopropylmethyl)benzoic acid is studied under high-pressure conditions to understand its structural stability and potential phase transitions. This research can provide insights into the behavior of benzoic acid derivatives under extreme conditions.

Methods of Application: High-pressure Raman spectroscopy is employed to observe the vibrational changes in the compound as pressure increases. The compound is subjected to pressures up to about 1 GPa, and its spectral data are recorded and analyzed.

Results Summary: The high-pressure studies reveal that 4-(Cyclopropylmethyl)benzoic acid maintains structural integrity up to a certain pressure point, beyond which it may exhibit polymorphic transitions or other structural changes .

Application in Co-Crystal Engineering

Scientific Field: Crystallography

Application Summary: The compound is used in co-crystal engineering to form new solid forms with other molecules. These co-crystals can have enhanced properties such as solubility, stability, and bioavailability, which are important in pharmaceutical applications.

Methods of Application: 4-(Cyclopropylmethyl)benzoic acid is combined with other co-formers in a solvent to promote crystal growth. The resulting co-crystals are characterized using X-ray diffraction and other analytical techniques.

Results Summary: Co-crystals involving 4-(Cyclopropylmethyl)benzoic acid have been successfully synthesized, showing improved physical properties compared to the individual components .

4-(Cyclopropylmethyl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety with a cyclopropylmethyl group attached to the para position of the benzene ring. The molecular formula of this compound is C12H14O2C_{12}H_{14}O_2, and it features both a carboxylic acid functional group and a cyclopropylmethyl substituent, which contribute to its distinctive chemical properties and potential biological activities.

  • Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various electrophiles under basic or acidic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research into the biological activity of 4-(Cyclopropylmethyl)benzoic acid suggests it may exhibit antimicrobial and anticancer properties. Its structural similarity to other pharmacologically active compounds allows for exploration in medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases. The exact mechanisms of action are still under investigation, but they likely involve interactions with specific enzymes or receptors.

The synthesis of 4-(Cyclopropylmethyl)benzoic acid typically involves several steps:

  • Formation of Amino Intermediate: Cyclopropylmethylamine reacts with an appropriate amine (e.g., ethylamine) to form an amino intermediate.
  • Coupling with Benzoic Acid: This intermediate is then coupled with benzoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to yield the final product.

In industrial settings, these methods are adapted for larger-scale production, focusing on optimizing reaction conditions for yield and purity.

4-(Cyclopropylmethyl)benzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development.
  • Material Science: The compound may be utilized in developing new materials due to its unique chemical structure.

Studies examining the interactions of 4-(Cyclopropylmethyl)benzoic acid with biological targets reveal its potential as a modulator of enzyme activity. Understanding these interactions can provide insights into its mechanism of action and guide further research into its applications in medicine and biology.

Several compounds share structural similarities with 4-(Cyclopropylmethyl)benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-(Cyclopropylmethyl)methylamino benzoic acidContains a methyl group instead of an ethyl groupPotentially different biological activity due to substitution
4-(Cyclopropylmethyl)propylamino benzoic acidContains a propyl group instead of an ethyl groupVariations in lipophilicity and receptor binding
4-(Cyclopropylmethyl)phenylacetic acidFeatures a phenylacetic acid moietyDifferent pharmacological profiles due to altered functional groups

Uniqueness

The uniqueness of 4-(Cyclopropylmethyl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological effects compared to similar compounds. Its unique cyclopropylmethyl group may influence its interaction with biological targets, making it a valuable subject for further research in medicinal chemistry.

XLogP3

3.5

Dates

Last modified: 04-14-2024

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